(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole
CAS No.: 339316-16-4
Cat. No.: VC20324019
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339316-16-4 |
|---|---|
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | (4R)-2-(2-bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C10H10BrNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
| Standard InChI Key | FYFTZTGJMKFOOU-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1COC(=N1)C2=CC=CC=C2Br |
| Canonical SMILES | CC1COC(=N1)C2=CC=CC=C2Br |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a 4,5-dihydrooxazole (oxazoline) ring fused to a 2-bromophenyl group. The oxazoline ring adopts a puckered conformation, with the methyl group at the 4-position introducing chirality. X-ray crystallography of analogous oxazolines reveals bond lengths of 1.34–1.37 Å for the C=N bond and 1.45–1.48 Å for the C–O bond, consistent with partial double-bond character in the heterocycle . The bromine atom at the ortho position of the phenyl ring induces steric hindrance, influencing reactivity in cross-coupling reactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO | |
| Molecular Weight | 240.10 g/mol | |
| Configuration at C4 | R | |
| Boiling Point (predicted) | 298–302°C |
Stereochemical Implications
The (R)-configuration at C4 dictates the spatial arrangement of substituents, critical for enantioselective catalysis. Nuclear Overhauser effect (NOE) studies on related oxazolines demonstrate that the methyl group projects axially, creating a chiral pocket ideal for coordinating transition metals like rhodium . This geometry enhances stereochemical control in reactions such as C–H amidation, where enantiomeric excesses >90% have been reported .
Synthesis and Optimization
Cyclization Protocols
The most efficient synthesis involves cyclization of N-(2-hydroxyethyl)-2-bromobenzamide derivatives using thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (p-TsCl) . For example, treatment of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide with SOCl₂ at 0°C yields the target oxazoline in 75% isolated yield after recrystallization . Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for milder cyclization .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂-mediated | SOCl₂, DMF, DCM | 75 | 99 |
| Mitsunobu reaction | DIAD, PPh₃, THF | 68 | 97 |
| p-TsCl activation | p-TsCl, NEt₃, DMAP | 62 | 95 |
Purification and Characterization
Purification typically involves flash chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization from dichloromethane–ether . ¹H NMR spectra exhibit characteristic signals at δ 7.66–7.29 ppm (aryl protons), δ 4.42 ppm (oxazoline CH₂), and δ 1.35 ppm (methyl group) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 241.0901.
Applications in Catalysis and Organic Synthesis
Rh-Catalyzed C–H Functionalization
(R)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole serves as a directing group in Rh(III)-catalyzed C–H amidation. In a representative reaction, [Cp*RhCl₂]₂ and AgSbF6 mediate the coupling of sulfonamides with aryl oxazolines at 100°C, achieving turnover numbers (TON) of up to 40 . The bromine substituent facilitates subsequent Suzuki–Miyaura cross-coupling, enabling modular access to biaryl sulfonamides .
Organotin Complexation
Hypercoordinated tin complexes derived from this oxazoline exhibit unusual σ-C,N-chelation modes. Reaction with SnCl₄ in chlorobenzene yields a pentacoordinated tin adduct with a trigonal bipyramidal geometry, as confirmed by ¹¹⁹Sn NMR (δ = −112.7 ppm) . These complexes show potential as Lewis acid catalysts in Diels–Alder reactions .
Comparative Analysis with Analogous Oxazolines
Electronic and Steric Effects
Replacing the 4-methyl group with bulkier substituents (e.g., 4,4-dimethyl) increases steric hindrance, reducing reaction rates in catalysis but improving enantioselectivity . Bromine substitution at the phenyl ring lowers the LUMO energy by 0.8 eV compared to unsubstituted analogs, enhancing electrophilicity in polar reactions.
Table 3: Substituent Effects on Catalytic Performance
| Substituent | Reaction Rate (k, s⁻¹) | ee (%) |
|---|---|---|
| 4-Methyl (R) | 0.45 | 92 |
| 4,4-Dimethyl | 0.28 | 96 |
| 4-Phenyl | 0.32 | 88 |
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the (R)-configured oxazoline adopts a twist-boat conformation with a dihedral angle of 152° between the oxazoline ring and phenyl group . Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the lone pair of N1 and the σ* orbital of C2–Br (E² = 18.3 kcal/mol), rationalizing the bromine’s ortho-directing effect .
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